Structural Distinction from Parent Donepezil: Absence of the 1‑Indanone Ketone Moiety
Deoxy Donepezil Hydrochloride (Impurity IV) is the fully reduced deoxy analog of Donepezil, where the 1‑indanone ketone group present in the parent drug is replaced by a methylene (–CH₂–) bridge. This structural modification eliminates the ketone carbonyl that is present in Donepezil and in other process impurities such as Impurity I (5,6‑dimethoxy‑2‑(4‑pyridylmethyl)‑1‑indanone) and the degradation-related Dehydrodeoxy Donepezil (which retains an unsaturated indene ring) [1]. The absence of the ketone was confirmed by IR, NMR, and mass spectral data [1].
| Evidence Dimension | Key functional group difference |
|---|---|
| Target Compound Data | Saturated indane ring with methylene bridge; no carbonyl absorption in IR |
| Comparator Or Baseline | Donepezil: 1‑indanone ketone (C=O stretch at ~1680 cm⁻¹); Impurity I: retains ketone; Dehydrodeoxy Donepezil: indene double bond |
| Quantified Difference | Complete absence of ketone carbonyl signal vs. strong carbonyl absorption in Donepezil and Impurity I |
| Conditions | Spectroscopic characterization (IR, ¹H/¹³C NMR, MS) as reported in Krishna Reddy et al. (2004) [1] |
Why This Matters
This structural distinction is the basis for chromatographic separation and unequivocal peak identification in HPLC impurity profiling methods required for regulatory batch release.
- [1] Krishna Reddy, K.V.S.R., Moses Babu, J., Anil Kumar, P., et al. Identification and characterization of potential impurities of donepezil. J. Pharm. Biomed. Anal. 35(5), 1047-1058 (2004). PMID: 15336352. View Source
